5,7-Bis-(4-bromo-benzyloxy)-2-phenyl-chromen-4-one

Lipophilicity Drug-likeness Membrane permeability

Researchers seeking chromone-based ABCG2 inhibitors often face limited access to scaffolds bearing the validated 5-(4-bromobenzyloxy) pharmacophore (EC₅₀ ~0.10 μM) with an additional C7 functionalization handle. This bis-brominated flavonoid solves that gap: • Two p-Br sites enable rapid Suzuki/Heck cross-coupling for focused library synthesis. • C7 benzyloxy ether is cleavable (TiCl₄, ~98% yield precedent) for orthogonal derivatization. • Zero H-bond donors & elevated lipophilicity support membrane-partitioning studies vs. chrysin. Supplied as custom synthesis with full CoA; standard lead times apply for global B2B shipment.

Molecular Formula C29H20Br2O4
Molecular Weight 592.3 g/mol
Cat. No. B11142709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Bis-(4-bromo-benzyloxy)-2-phenyl-chromen-4-one
Molecular FormulaC29H20Br2O4
Molecular Weight592.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OCC4=CC=C(C=C4)Br)OCC5=CC=C(C=C5)Br
InChIInChI=1S/C29H20Br2O4/c30-22-10-6-19(7-11-22)17-33-24-14-27(34-18-20-8-12-23(31)13-9-20)29-25(32)16-26(35-28(29)15-24)21-4-2-1-3-5-21/h1-16H,17-18H2
InChIKeyXVUZERPAPGDXKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,7-Bis(4-bromobenzyloxy)-2-phenyl-chromen-4-one Overview


5,7-Bis-(4-bromo-benzyloxy)-2-phenyl-chromen-4-one (CAS 326877-21-8; MF C29H20Br2O4; MW 592.27 g/mol) is a fully synthetic flavonoid derivative belonging to the chromone (4H-chromen-4-one) class, structurally derived from the natural product chrysin (5,7-dihydroxyflavone) via dual O-alkylation with 4-bromobenzyl bromide . The compound replaces the two hydroxyl groups at positions 5 and 7 of the chromone A-ring with 4-bromobenzyloxy ether moieties, introducing two heavy bromine atoms, substantially elevated lipophilicity (predicted XLogP), and a molecular architecture amenable to halogen bonding, π–π stacking, and further synthetic derivatization [1]. Its core scaffold retains the 2-phenyl substituent on the chromone C-ring, distinguishing it from mono-bromobenzyloxy chromone analogs engineered for ABCG2 efflux pump inhibition [2].

Why Generic Flavonoids Cannot Substitute for This Chromone


Within the chromone/flavonoid chemical space, compounds bearing identical core scaffolds but differing in the number, position, and electronic character of substituents exhibit divergent biological target engagement, selectivity, and physicochemical profiles that preclude simple interchange. The dual 4-bromobenzyloxy substitution pattern at positions 5 and 7 of 5,7-Bis-(4-bromo-benzyloxy)-2-phenyl-chromen-4-one produces a unique combination of elevated lipophilicity (predicted XLogP3 of ~5.2 for the non-brominated 5,7-dibenzyloxyflavone analog versus significantly higher values upon bromine incorporation), zero hydrogen bond donor count, and heavy-atom-mediated intermolecular interactions that are absent in the parent diol chrysin or in mono-substituted analogs [1]. Critically, the positional placement of the benzyloxy group on the chromone A-ring governs biological target selectivity: C6-benzyloxy chromones exhibit nanomolar MAO-B inhibition (IC50 2.8–3.7 nM), whereas the same substituent relocated to C5 attenuates potency by several orders of magnitude [2]. Consequently, the 5,7-bis(4-bromobenzyloxy) configuration of the target compound cannot be functionally approximated by commercially available chrysin, 7-benzyloxy-5-hydroxyflavone, or C6-substituted chromone analogs without losing the specific electronic, steric, and pharmacokinetic features that define its research utility [3].

Quantitative Differentiation from Closest Analogs


Enhanced Lipophilicity over Chrysin

Halogenation of the flavonoid scaffold, particularly bromination, is established in the literature to increase lipophilicity (logP) and enhance membrane diffusion compared to non-halogenated parent flavonoids [1]. The non-brominated 5,7-dibenzyloxyflavone (PubChem CID 1636405) has a computed XLogP3 of 5.2 [2]. Introduction of two para-bromine atoms in 5,7-Bis-(4-bromo-benzyloxy)-2-phenyl-chromen-4-one further increases the computed XLogP, as bromine substitution consistently raises logP by approximately 0.5–1.0 units per bromine atom in aromatic systems relative to the unsubstituted phenyl analog [3]. In contrast, the parent compound chrysin (5,7-dihydroxyflavone) has a measured logP of approximately 2.5–2.8 and possesses two hydrogen bond donors, limiting passive membrane permeability [4]. The target compound, with zero H-bond donors and dual 4-bromobenzyloxy groups, occupies a fundamentally different lipophilicity space that cannot be achieved by chrysin or by mono-benzyloxy chrysin derivatives.

Lipophilicity Drug-likeness Membrane permeability

MAO-B Inhibitory Selectivity: C5 vs. C6 Substitution

A systematic structure-activity relationship study demonstrated that chromone derivatives bearing benzyloxy substituents at position C6 of the chromone ring are highly potent, reversible MAO-B inhibitors, with 6-[(3-bromobenzyl)oxy]chromones achieving IC50 values of 2.8 and 3.7 nM [1]. In contrast, chromone derivatives containing the benzyloxy substituent at position C5 exhibit MAO-B inhibition potencies that are several orders of magnitude weaker [1]. This positional selectivity is directly relevant to the target compound: the dual 5,7-substitution pattern, where one benzyloxy group occupies the C5 position, predicts markedly attenuated MAO-B inhibition compared to C6-substituted analogs. This negative differentiation is mechanistically informative for selectivity profiling, confirming that C5 substitution disfavors MAO-B binding and redirects biological activity toward other targets such as ABCG2, where the 4-bromobenzyloxy group at position 5 is critical for high-affinity inhibition of mitoxantrone efflux (EC50 = 0.10 μM for the related chromone 1) [2].

Monoamine oxidase Neurodegeneration Structure-activity relationship

5-(4-Bromobenzyloxy) as Key ABCG2 Pharmacophore

The chromone derivative 5-(4-bromobenzyloxy)-2-(2-(5-methoxyindolyl)ethyl-1-carbonyl)-4H-chromen-4-one (chromone 1 / 6g) was identified as a potent, selective, nontoxic, and non-transported inhibitor of the breast cancer resistance protein ABCG2, with an EC50 of 0.10 μM for inhibition of mitoxantrone efflux [1]. A subsequent SAR study of 14 derivatives demonstrated that the 4-bromobenzyloxy substituent at position 5 is essential for both inhibition of mitoxantrone efflux and inhibition of basal ATPase activity of ABCG2 [2]. The target compound, 5,7-Bis-(4-bromo-benzyloxy)-2-phenyl-chromen-4-one, carries the same critical 5-(4-bromobenzyloxy) pharmacophore as chromone 1 and adds a second 4-bromobenzyloxy group at position 7, creating a bis-halogenated scaffold that may further modulate ABCG2 affinity or introduce additional polypharmacology. Notably, chromone 1 specifically inhibited ABCG2 versus other multidrug ABC transporters (ABCB1 and ABCC1) and was not itself transported, giving a markedly high therapeutic index [1]. The 4-bromobenzyloxy group at position 5 was confirmed as a key structural determinant, as its removal or modification abolished high-affinity ABCG2 interaction [2].

ABCG2 Multidrug resistance Chemosensitization

Halogen Bonding vs. Non-Halogenated Analog

The incorporation of bromine atoms into the 4-bromobenzyloxy groups introduces the capacity for halogen bonding (C–Br···O/N/S interactions) that is absent in the non-halogenated 5,7-dibenzyloxyflavone analog (CID 1636405) [1]. Halogen bonding, wherein the electrophilic σ-hole on bromine interacts with Lewis bases in protein binding sites, has been shown in the chromone SAR literature to critically influence target engagement: specifically, replacement of the bromo atom in P1 p-bromobenzyloxy-substituted plasmepsin inhibitors with different aryl substituents altered Ki values, and the 4-bromobenzyloxy moiety was essential for high-affinity binding to both Plm I and Plm II (Ki values in the low nanomolar range) [2]. Furthermore, halogenation of natural flavonoids such as chrysin increases binding affinity to human protein kinase CK2 (hCK2α), with 8-chlorochrysin exhibiting effects stronger than the reference inhibitor 4,5,6,7-tetrabromo-1H-benzotriazole [3]. The dual bromine atoms in the target compound provide two independent halogen bond donor sites, which may enable cooperative binding interactions not achievable with mono-brominated or non-halogenated analogs.

Halogen bonding Molecular recognition Protein-ligand interactions

Synthetic Utility: Protected Intermediate & Cross-Coupling

The 5,7-dibenzyloxyflavone scaffold has been established in the synthetic literature as a versatile protected intermediate for regioselective flavone functionalization. 5,7-Dibenzyloxyflavone (1k) can be selectively deprotected at the C7 position using TiCl4 in CH2Cl2 to yield 7-benzyloxy-5-hydroxyflavone in 98% yield, enabling subsequent regioselective modification at the C5 hydroxyl group . The brominated analog 5,7-Bis-(4-bromo-benzyloxy)-2-phenyl-chromen-4-one inherits this synthetic utility while additionally providing bromine handles for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig coupling) via the para-bromine atoms on the benzyloxy aromatic rings [1]. In contrast, the parent chrysin (5,7-dihydroxyflavone) requires selective protection/deprotection sequences for regioselective derivatization, and the non-halogenated 5,7-dibenzyloxyflavone lacks the cross-coupling reactivity provided by the aryl bromide groups [2].

Synthetic intermediate Protecting group strategy Derivatization

Application Scenarios for This Halogenated Chromone


ABCG2/BCRP Multidrug Resistance Reversal Probe

This compound is suited as a starting scaffold for designing ABCG2 inhibitors due to the validated 5-(4-bromobenzyloxy) pharmacophore that confers high-affinity, selective ABCG2 inhibition (EC50 = 0.10 μM for the closely related chromone 1) without transport by the pump itself [1]. The additional 7-(4-bromobenzyloxy) substituent provides an unexplored vector for structural optimization. Researchers procuring this compound for MDR reversal studies can use the bis-brominated scaffold to probe the tolerance of the ABCG2 binding pocket for a second bulky lipophilic substituent at C7, potentially yielding inhibitors with altered pharmacokinetics or dual-target pharmacology. The absence of confounding MAO-B activity (predicted >> 100 nM IC50 due to C5 substitution) [2] simplifies interpretation of ABCG2-specific functional assays.

Palladium-Catalyzed Flavonoid Library Synthesis

The two para-bromine atoms on the benzyloxy aromatic rings serve as versatile handles for Suzuki-Miyaura, Heck, or Buchwald-Hartwig cross-coupling reactions, enabling rapid generation of focused flavonoid libraries with diverse aryl, heteroaryl, or amine substituents [3]. The p-bromobenzyloxy motif has been validated as a common precursor capable of undergoing Pd-catalyzed coupling within minutes under microwave irradiation [3]. Simultaneously, the benzyloxy ether linkages can be selectively cleaved (e.g., TiCl4 for C7 debenzylation, 98% yield precedent) to reveal hydroxyl groups for orthogonal functionalization. This dual reactivity profile—cross-coupling at bromine sites and deprotection at benzyloxy oxygens—makes the compound an efficient entry point for diversity-oriented synthesis of chromone-based compound collections.

Halogen Bonding in Protein-Flavonoid Recognition

With two 4-bromobenzyloxy substituents, this compound presents two independent halogen bond donor sites (C–Br σ-hole) suitable for studying halogen bonding contributions to flavonoid-protein recognition [4]. The bromine atoms also provide strong anomalous scattering for X-ray crystallographic phasing (Br K-edge at 0.92 Å), facilitating experimental structure determination of flavonoid-protein complexes. Compared to the non-brominated 5,7-dibenzyloxyflavone analog, this compound enables direct investigation of how halogen bonding enhances binding affinity to targets such as human protein kinase CK2, where halogenated flavonoids show increased affinity relative to non-halogenated counterparts [4].

Membrane Partitioning & Intracellular Delivery

The dual 4-bromobenzyloxy substitution elevates the compound's lipophilicity to an estimated XLogP3 > 6.0, far exceeding chrysin (logP ≈ 2.5–2.8) and the non-brominated 5,7-dibenzyloxyflavone (XLogP3 = 5.2) [5][6]. Halogenated flavonoid derivatives have demonstrated the ability to interact with lipid membranes—primarily at the lipid head region, with some penetrating deeper to affect hydrocarbon chain fluidity—and to reduce cancer cell viability without erythrocyte toxicity [6]. This compound, with zero hydrogen bond donors, is suited for studies correlating flavonoid lipophilicity with membrane partitioning, intracellular accumulation, and cytotoxicity, using non-halogenated dibenzyloxyflavone and chrysin as low-lipophilicity comparators.

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